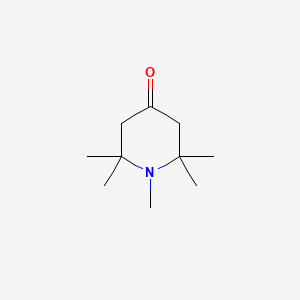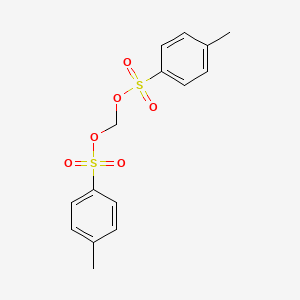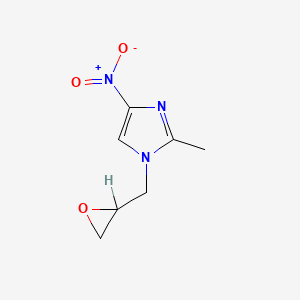
1,2,2,6,6-Pentamethylpiperidin-4-one
描述
1,2,2,6,6-Pentamethylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C10H19NO . It is a derivative of piperidine, characterized by the presence of five methyl groups attached to the nitrogen and carbon atoms in the piperidine ring. This compound is of significant interest due to its unique structural features and its applications in various fields, including organic synthesis and pharmacology .
准备方法
1,2,2,6,6-Pentamethylpiperidin-4-one can be synthesized through several methods. One common synthetic route involves the methylation of 2,2,6,6-tetramethylpiperidin-4-one using formaldehyde and formic acid in an organic solvent . The process typically involves the formation of a 1-hydroxymethyl-2,2,6,6-tetramethylpiperidin-4-one intermediate, followed by the addition of formic acid to yield the final product . Industrial production methods often utilize similar reaction conditions but may involve optimization for large-scale synthesis, such as the use of continuous flow reactors and advanced purification techniques .
化学反应分析
1,2,2,6,6-Pentamethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1,2,2,6,6-pentamethylpiperidin-4-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,2,2,6,6-Pentamethylpiperidin-4-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2,2,6,6-pentamethylpiperidin-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives may act as inhibitors of specific enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
相似化合物的比较
1,2,2,6,6-Pentamethylpiperidin-4-one can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidin-4-one: Lacks one methyl group compared to this compound, resulting in different chemical properties and reactivity.
1,2,2,6,6-Pentamethylpiperidine: Similar structure but lacks the ketone group, leading to different chemical behavior and applications.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and make it suitable for various specialized applications .
属性
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUORCGZFHNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287259 | |
| Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-54-1 | |
| Record name | 1,2,2,6,6-pentamethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,6,6-Pentamethyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)


![5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B1347202.png)



![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)



